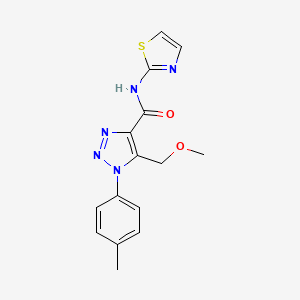

![molecular formula C15H21N5O3 B4659106 3-(2-methoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4659106.png)

3-(2-methoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives involves a series of steps including intramolecular alkylation, and reactions starting from compounds like 6-[(2-hydroxyethyl)-amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione. These synthesis processes lead to compounds with potential pharmacological activities, including anxiolytic and antidepressant effects. Notably, derivatives such as N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione exhibit significant receptor ligand properties (Zagórska et al., 2009).

Molecular Structure Analysis

The molecular structure of these compounds reveals a typical geometry where the fused rings of the purine system are planar. For example, the structure of 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline demonstrates significant conformational features, including chair conformations and specific geometric orientations that are crucial for their biological activities (Karczmarzyk et al., 1995).

Chemical Reactions and Properties

The chemical reactions of imidazo[2,1-f]purine-2,4-dione derivatives involve nucleophilic substitutions and ring-opening reactions that lead to various functionalized derivatives. For instance, mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones undergo hydrolytic ring-opening reactions to produce specific acetamides, demonstrating the reactivity of the imidazo[2,1-f]purine core towards different chemical transformations (Coburn & Taylor, 1982).

Physical Properties Analysis

The physical properties, including metabolic stability and cell permeability of these compounds, have been quantitatively investigated. For example, a series of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione demonstrated specific drug-likeness properties, metabolic stability in mouse liver microsomes, and high intestinal absorption fraction, indicating their potential as psychotropic agents (Zagórska et al., 2018).

Chemical Properties Analysis

The chemical properties are characterized by their interaction energies, energy framework, electrostatic potential map, and fingerprint analysis, providing insights into the interaction patterns and stability of these molecules. Detailed quantitative analysis of intermolecular interactions in compounds like 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione reveals anisotropic distribution of interaction energies along different directions, highlighting the diverse chemical properties of these derivatives (Shukla et al., 2020).

Propriétés

IUPAC Name |

2-(2-methoxyethyl)-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3/c1-5-6-18-10(2)9-20-11-12(16-14(18)20)17(3)15(22)19(13(11)21)7-8-23-4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBMCNNUAZAOIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide](/img/structure/B4659024.png)

![2-[(2-chloro-6-nitrophenyl)thio]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B4659038.png)

![N-bicyclo[2.2.1]hept-2-yl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4659051.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4659069.png)

![5-[(2-chloro-6-methylphenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4659072.png)

![2-{[3-(4-chloro-3-methylphenoxy)propyl]amino}ethanol](/img/structure/B4659076.png)

![N-(2-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4659084.png)

![3-[({3-[(cyclopropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4659085.png)

![N-benzyl-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4659109.png)

![3-[(4-chlorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4659118.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4659119.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B4659121.png)